methyl (2R)-2-(methylamino)butanoate
Description
Methyl (2R)-2-(methylamino)butanoate is a chiral ester derivative featuring a methylamino group at the second carbon of the butanoate backbone in the R-configuration. This compound is structurally characterized by:
- Ester functional group: A methyl ester at the terminal carboxyl group.
- Amino substituent: A methylamino (-NHCH₃) group at the α-carbon.
- Stereochemistry: The R-configuration at the second carbon, which influences its biological activity and physicochemical properties.
For example, methyl 2-(methylamino)butanoate hydrochloride (a closely related salt) is listed in commercial databases, indicating its relevance in pharmaceutical or agrochemical intermediates .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
methyl (2R)-2-(methylamino)butanoate |
InChI |
InChI=1S/C6H13NO2/c1-4-5(7-2)6(8)9-3/h5,7H,4H2,1-3H3/t5-/m1/s1 |
InChI Key |
INBBIXRVEUBDRU-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@H](C(=O)OC)NC |
Canonical SMILES |
CCC(C(=O)OC)NC |
Origin of Product |
United States |
Preparation Methods
Protection and Esterification
The amino group in (R)-2-aminobutyric acid is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃), yielding (R)-2-(Boc-amino)butyric acid. Subsequent esterification with methanol in the presence of sulfuric acid at 65–75°C converts the carboxylic acid to the methyl ester. This step achieves 70–85% yield, with sulfuric acid acting as both catalyst and dehydrating agent.
Methylation and Deprotection
Boc deprotection with methanesulfonic acid liberates the primary amine, which undergoes reductive methylation. Formaldehyde and sodium cyanoborohydride in methanol selectively methylate the amine, forming the secondary methylamino group. This two-step sequence avoids over-alkylation, achieving 60–75% overall yield.
Asymmetric Catalytic Amination
Asymmetric catalysis offers a streamlined route to enantiopure products without chiral precursors. Transition-metal catalysts enable enantioselective amination of α,β-unsaturated esters.
Rhodium-Catalyzed Hydrogenation
Methyl 2-acetamidobut-2-enoate undergoes asymmetric hydrogenation using a rhodium-(R)-BINAP complex. The catalyst induces >90% enantiomeric excess (ee) for the R-configuration. Post-hydrogenation, the acetamide group is hydrolyzed with HCl, and the resulting amine is methylated as described in Section 1.2.
Enzymatic Resolution
Racemic methyl 2-aminobutyrate is subjected to Candida antarctica lipase B (CAL-B) in an organic solvent. The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted. Chromatographic separation followed by methylation yields the target compound with 98% ee.
Nucleophilic Substitution Strategies
Mitsunobu Reaction
The Mitsunobu reaction installs the methylamino group with inversion of configuration. (R)-2-Hydroxybutyric acid methyl ester reacts with methylamine in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine. The reaction proceeds via a trigonal bipyramidal transition state, achieving 65–80% yield and >95% retention of configuration.
SN2 Displacement
(S)-2-Bromobutyric acid methyl ester undergoes SN2 displacement with methylamine in DMF at 60°C. The inversion of configuration generates the (R)-enantiomer. However, competing elimination reactions limit yields to 50–60%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow microreactors enhances reaction control and scalability. For instance, tert-butyl acetoacetate and methylamine react in a Pd-catalyzed continuous flow system, achieving 85% conversion with minimal by-products.
Purification Techniques
- Liquid-Liquid Extraction : Methyl isobutyl ketone (MIBK) separates the product from aqueous by-products.
- Precipitation : Adding heptane to the organic phase precipitates the hydrochloride salt, yielding 88–92% purity.
Comparative Analysis of Methods
| Method | Starting Material | Steps | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|---|
| Chiral Pool | (R)-2-Aminobutyric acid | 4 | 60–75 | >99% ee | Moderate |
| Rhodium Hydrogenation | α,β-Unsaturated ester | 3 | 70–85 | 90% ee | High |
| Mitsunobu Reaction | (R)-2-Hydroxybutyrate | 2 | 65–80 | >95% ee | Low |
| SN2 Displacement | (S)-2-Bromobutyrate | 2 | 50–60 | 100% inversion | Moderate |
Challenges and Mitigation Strategies
- Racemization : Acidic conditions during esterification may epimerize the chiral center. Using milder catalysts like Amberlyst-15 reduces this risk.
- By-Product Formation : Triphenylphosphine oxide from Mitsunobu reactions is removed via silica gel chromatography.
- Cost Efficiency : Transition-metal catalysts (e.g., Rh, Pd) increase costs. Recycling catalysts via immobilized systems improves economics.
Emerging Technologies
Photoredox Catalysis
Visible-light-driven amination of alkenes using iridium photocatalysts enables room-temperature synthesis with 80% ee.
Biocatalytic Approaches
Engineered transaminases convert ketobutyrate esters to the target amine with 99% ee, though substrate scope remains limited.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(methylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: The major product is (2R)-2-(methylamino)butanoic acid.
Reduction: The major product is (2R)-2-(methylamino)butanol.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
Methyl (2R)-2-(methylamino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of methyl (2R)-2-(methylamino)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release (2R)-2-(methylamino)butanoic acid, which can then participate in various biochemical pathways. The methylamino group can interact with enzymes and receptors, influencing their activity and leading to physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amino Group
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
- Structure: Features a trifluoroethylamino group (-NHCH₂CF₃) and two methyl groups at the third carbon.
- Synthesis: Prepared by reacting methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with 2,2,2-trifluoroethyl triflate in the presence of a base .
- Key Differences :
- The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing resistance to enzymatic degradation.
- The dimethyl substituents increase steric hindrance, reducing reactivity compared to the parent compound.
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
- Structure: Contains a cyclobutane ring fused to the ester and methylamino groups.
- Synthesis: Derived from 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid via alkylation with methyl iodide .
- The rigid cyclic structure reduces conformational flexibility, impacting solubility and metabolic stability.
Stereochemical and Functional Group Modifications
(R)-Methyl 2-amino-2-methylbutanoate hydrochloride
- Structure: A branched analog with a methyl group and amino group at the second carbon.
- Key Differences: The 2-methyl branching increases lipophilicity (logP ~1.5 estimated) compared to the linear butanoate chain. The amino (-NH₂) group (vs. methylamino in the target compound) alters hydrogen-bonding capacity and pKa (~9.5 vs. ~10.5 for methylamino) .
Methyl 2-(methylthio)butyrate
- Structure: Replaces the methylamino group with a methylthio (-SCH₃) group.
- Key Differences: The thioether group is less polar and more resistant to oxidation than the methylamino group. Lower water solubility (estimated 0.1 g/L vs. 5 g/L for the target compound) due to reduced polarity .
Protected and Complex Derivatives
Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate
- Structure: Incorporates a Boc-protected amino group and a 2-aminophenoxy substituent.
- Key Differences: The Boc group enhances stability during synthetic steps but requires deprotection for biological activity.
(2S)-Methyl 2-(hydroxy(1-p-tolylpentyl)amino)-3-methylbutanoate
- Structure: Contains a hydroxy-p-tolylpentylamino substituent and a methyl branch.
- Key Differences :
Data Table: Key Properties of Methyl (2R)-2-(methylamino)butanoate and Analogs
*logP values estimated using fragment-based methods.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for methyl (2R)-2-(methylamino)butanoate, and how can stereochemical integrity be maintained during synthesis?
- Methodological Answer :
- Step 1 : Start with enantiomerically pure precursors, such as (R)-2-methylbutanoic acid derivatives, to ensure retention of stereochemistry. Use chiral auxiliaries or asymmetric catalysis for critical steps .
- Step 2 : Protect the amino group (e.g., with a benzyloxycarbonyl group) to prevent racemization during esterification. Deprotection can be achieved via hydrogenolysis or acidic conditions .
- Step 3 : Monitor reaction progress using chiral HPLC or polarimetry to confirm enantiomeric excess (>98%). Purify intermediates via column chromatography with silica gel or reverse-phase systems .
- Key Evidence : Synthesis protocols for structurally analogous esters highlight the importance of controlled reaction conditions (e.g., low temperature, inert atmosphere) to minimize side reactions .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the methylamino group (δ ~2.5 ppm for N–CH) and ester carbonyl (δ ~170 ppm). Assign stereochemistry via NOESY or COSY correlations .
- Mass Spectrometry (LCMS) : Confirm molecular weight (e.g., m/z 159.23 for [M+H]) and fragmentation patterns. Use high-resolution MS (HRMS) for exact mass validation .
- Chiral Analysis : Employ chiral stationary phases in HPLC (e.g., Chiralpak AD-H) to verify enantiopurity .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding studies?
- Methodological Answer :
- Step 1 : Compare the (R)- and (S)-enantiomers in vitro using receptor-binding assays (e.g., GABA receptors). Radioligand displacement assays can quantify binding affinity (K) .
- Step 2 : Perform molecular docking simulations to analyze steric and electronic interactions between the (R)-enantiomer and receptor active sites. Software like AutoDock Vina or Schrödinger Suite is recommended .
- Step 3 : Validate findings with mutagenesis studies on key receptor residues to identify stereospecific binding motifs .
Q. What experimental strategies can resolve contradictions in reported metabolic stability data for this compound?
- Methodological Answer :
- Step 1 : Standardize assay conditions (e.g., liver microsome source, incubation time) to minimize variability. Include positive controls (e.g., verapamil) for cross-study comparisons .
- Step 2 : Use isotopically labeled analogs (e.g., -methyl) to track metabolic pathways via LC-MS/MS. Identify major metabolites (e.g., oxidized or hydrolyzed products) .
- Step 3 : Correlate in vitro data with in vivo pharmacokinetic studies in rodent models to assess translational relevance .
Q. How can the stability of this compound be optimized under varying pH and temperature conditions?
- Methodological Answer :
- Step 1 : Conduct accelerated stability studies by storing the compound in buffers at pH 1–12 (simulating gastrointestinal and physiological conditions) and temperatures (4°C–40°C). Monitor degradation via HPLC .
- Step 2 : Identify degradation products (e.g., hydrolysis to 2-(methylamino)butanoic acid) and propose stabilization strategies, such as lyophilization or formulation in non-aqueous solvents .
- Step 3 : Use Arrhenius kinetics to predict shelf-life under long-term storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
